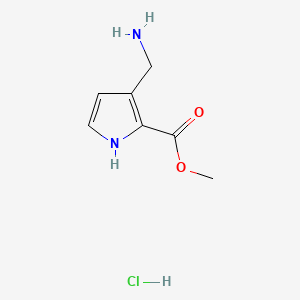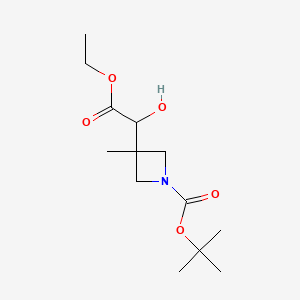
3-Methoxy-2,2-dimethyloxolane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-2,2-dimethyloxolane-3-carboxylic acid is an organic compound with the molecular formula C8H14O4 and a molecular weight of 174.1944 g/mol . It belongs to the class of carboxylic acids, which are characterized by the presence of a carboxyl functional group (COOH). This compound is notable for its unique structure, which includes a methoxy group (OCH3) and a dimethyloxolane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2,2-dimethyloxolane-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxy-2,2-dimethyloxolane with a suitable carboxylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Quality control measures are essential to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
3-Methoxy-2,2-dimethyloxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学的研究の応用
3-Methoxy-2,2-dimethyloxolane-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
作用機序
The mechanism of action of 3-Methoxy-2,2-dimethyloxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The methoxy group and dimethyloxolane ring contribute to the compound’s overall stability and solubility, affecting its behavior in various chemical and biological environments .
類似化合物との比較
Similar Compounds
3-Methyloxetane-3-carboxylic acid: Similar in structure but with an oxetane ring instead of an oxolane ring.
3-Methyl-2-thiophenecarboxylic acid: Contains a thiophene ring, differing in heterocyclic structure.
3-Methylpyridine-2-carboxylic acid: Features a pyridine ring, offering different electronic properties.
Uniqueness
3-Methoxy-2,2-dimethyloxolane-3-carboxylic acid is unique due to its combination of a methoxy group and a dimethyloxolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and stability are required.
特性
分子式 |
C8H14O4 |
|---|---|
分子量 |
174.19 g/mol |
IUPAC名 |
3-methoxy-2,2-dimethyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C8H14O4/c1-7(2)8(11-3,6(9)10)4-5-12-7/h4-5H2,1-3H3,(H,9,10) |
InChIキー |
HVSDUSSJHDIXAK-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CCO1)(C(=O)O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Potassium (3-oxabicyclo[4.1.0]heptan-1-YL)trifluoroborate](/img/structure/B13454461.png)
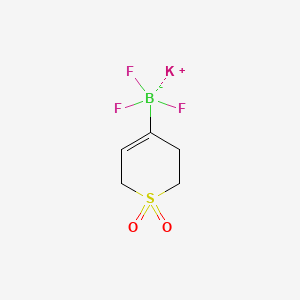
![Tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate](/img/structure/B13454475.png)
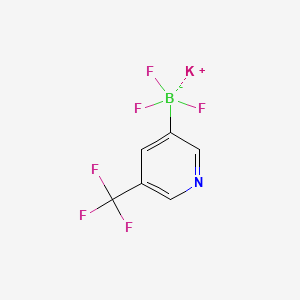

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[3.1.1]heptane-1-carboxamide](/img/structure/B13454482.png)
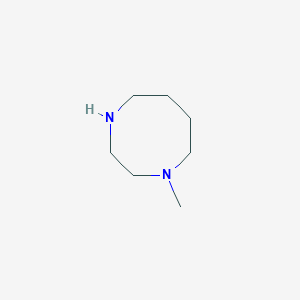
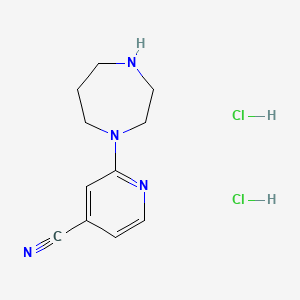
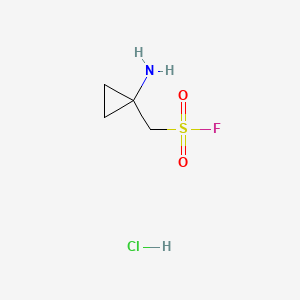
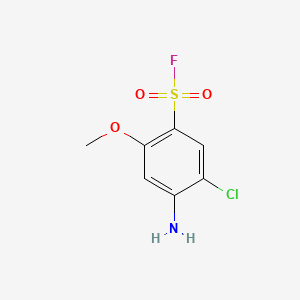

![4,4,5,5-Tetramethyl-2-[4-(propan-2-ylsulfanyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13454533.png)
